molecular formula C9H9FN4 B2718684 4-fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine CAS No. 1052598-93-2

4-fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine

Cat. No.: B2718684
CAS No.: 1052598-93-2
M. Wt: 192.197
InChI Key: IFTULUALGFHJKE-UHFFFAOYSA-N
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Description

4-Fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine is an organic compound with the molecular formula C9H9FN4 It is characterized by the presence of a fluorine atom, a pyrazole ring, and two amine groups attached to a benzene ring

Preparation Methods

The synthesis of 4-fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and 1H-pyrazole.

    Reaction Conditions: The reaction involves the nucleophilic substitution of the fluorine atom on the benzene ring with the pyrazole moiety. This can be achieved through a coupling reaction using appropriate catalysts and solvents.

    Industrial Production: Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques.

Chemical Reactions Analysis

4-Fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the amine groups.

    Substitution: The compound can undergo substitution reactions, where the fluorine atom or the amine groups are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-Fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways involved depend on the specific biological activity being studied. For example, in cancer research, the compound may inhibit cell proliferation by interfering with signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

4-Fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine can be compared with other similar compounds, such as:

    4-Fluoroaniline: This compound shares the fluorine atom and benzene ring but lacks the pyrazole and additional amine groups.

    1H-Pyrazole: This compound contains the pyrazole ring but lacks the benzene ring and fluorine atom.

    Benzene-1,2-diamine: This compound has the benzene ring and amine groups but lacks the fluorine atom and pyrazole ring.

The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Biological Activity

4-Fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine, with the CAS number 1052598-93-2, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a fluorine atom and a pyrazole ring, which are known to influence the compound's biological interactions. The molecular formula is C8_{8}H9_{9}F1_{1}N5_{5} with a molecular weight of approximately 196.19 g/mol.

Anticancer Properties

Research indicates that compounds with similar pyrazole structures exhibit significant anticancer activity. For instance, studies have shown that pyrazole derivatives can inhibit various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation. A notable example includes compounds that target the p38 MAP kinase pathway, which is crucial in cancer cell signaling .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in inflammatory processes. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response and pain pathways. Inhibitors of COX have therapeutic applications in treating conditions like arthritis and other inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be enhanced through modifications to its structure. Research has demonstrated that substituents on the pyrazole ring can significantly affect potency and selectivity against specific biological targets. For example, the incorporation of various functional groups has been shown to improve binding affinity to target proteins .

Study 1: Antitumor Activity

A study focused on a series of pyrazole derivatives found that compounds similar to this compound exhibited potent antitumor activity against several human cancer cell lines. The study reported IC50_{50} values in the low micromolar range, indicating strong inhibitory effects on cell growth .

Study 2: In Vivo Efficacy

In vivo studies using animal models have shown promising results for compounds related to this compound. These studies often assess tumor growth inhibition and overall survival rates in treated versus untreated groups. Results indicated significant reductions in tumor size and improved survival outcomes for treated animals .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases.
  • Anti-inflammatory Effects : By inhibiting COX enzymes or other inflammatory mediators, it may reduce inflammation and associated pain.

Properties

IUPAC Name

4-fluoro-5-pyrazol-1-ylbenzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4/c10-6-4-7(11)8(12)5-9(6)14-3-1-2-13-14/h1-5H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTULUALGFHJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C(=C2)N)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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